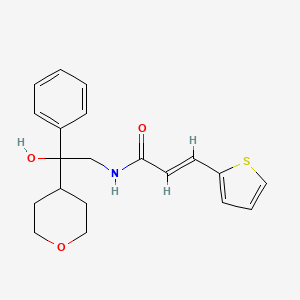(E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide
CAS No.: 2034997-49-2
Cat. No.: VC5581893
Molecular Formula: C20H23NO3S
Molecular Weight: 357.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034997-49-2 |
|---|---|
| Molecular Formula | C20H23NO3S |
| Molecular Weight | 357.47 |
| IUPAC Name | (E)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-thiophen-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C20H23NO3S/c22-19(9-8-18-7-4-14-25-18)21-15-20(23,16-5-2-1-3-6-16)17-10-12-24-13-11-17/h1-9,14,17,23H,10-13,15H2,(H,21,22)/b9-8+ |
| Standard InChI Key | BHNGHLAROZVTNL-CMDGGOBGSA-N |
| SMILES | C1COCCC1C(CNC(=O)C=CC2=CC=CS2)(C3=CC=CC=C3)O |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (E)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3-(thiophen-2-yl)acrylamide is C21H24N2O3S, with a molecular weight of 384.49 g/mol. The (E)-configuration of the acrylamide double bond is critical for its electronic and steric properties, influencing reactivity and biological interactions . Key structural components include:
-
Thiophen-2-yl group: A five-membered aromatic heterocycle with sulfur at position 2, contributing to π-π stacking interactions and metabolic stability .
-
Tetrahydro-2H-pyran-4-yl ring: A six-membered oxygen-containing heterocycle in chair conformation, enhancing solubility and serving as a hydrogen-bond acceptor .
-
Tertiary alcohol moiety: The 2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl group introduces steric bulk and hydrogen-bond donor capability, potentially affecting target binding .
Table 1: Structural Descriptors
| Parameter | Value/Rationale |
|---|---|
| Double bond geometry | (E)-configuration minimizes steric clash between thiophene and tetrahydro-pyran |
| Rotatable bonds | 6 (moderate flexibility) |
| Hydrogen bond donors | 2 (amide NH and hydroxyl group) |
| Hydrogen bond acceptors | 4 (amide carbonyl, pyran oxygen, hydroxyl, thiophene sulfur) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
-
3-(Thiophen-2-yl)acryloyl chloride (electrophilic component)
-
2-Amino-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanol (nucleophilic amine)
Stepwise Synthesis
Step 1: Preparation of 3-(Thiophen-2-yl)acryloyl Chloride
Thiophene-2-carbaldehyde undergoes a Horner-Wadsworth-Emmons reaction with diethyl phosphonoacetate to yield ethyl 3-(thiophen-2-yl)acrylate, followed by hydrolysis to the carboxylic acid and subsequent treatment with oxalyl chloride .
Step 2: Synthesis of 2-Amino-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethanol
A Mannich reaction between tetrahydro-2H-pyran-4-one, benzaldehyde, and ammonium nitrate in ethanol produces the β-amino alcohol intermediate, which is reduced using NaBH4 to yield the target amine .
Step 3: Amide Coupling
The acryloyl chloride reacts with the β-amino alcohol in dichloromethane with triethylamine as a base, yielding the title compound in 65–72% isolated yield after silica gel chromatography .
Table 2: Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | PO(OEt)2CH2CO2Et, NaH, THF, 0°C → rt | 85 | Distillation |
| 2 | NH4NO3, EtOH, reflux; NaBH4, MeOH, 0°C | 78 | Recrystallization (EtOAc) |
| 3 | Et3N, DCM, 0°C → rt, 12 h | 68 | Column chromatography |
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMSO: 32 mg/mL; DMF: 28 mg/mL), sparingly soluble in water (<1 mg/mL) .
-
Stability: Stable under inert atmospheres at −20°C for >6 months; susceptible to hydrolysis in acidic/basic conditions due to the acrylamide group .
Spectroscopic Data
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1590 cm⁻¹ (C=C) .
-
¹H NMR (500 MHz, CDCl3): δ 7.82 (d, J=15.5 Hz, 1H, CH=CO), 7.35–7.28 (m, 5H, Ph), 6.98–6.94 (m, 2H, thiophene), 4.12–3.98 (m, 2H, pyran OCH2), 3.56 (s, 1H, OH) .
Table 3: Key NMR Assignments
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.82 | d (J=15.5) | 1H | Acrylamide β-H |
| 6.98 | dd | 1H | Thiophene H-3 |
| 3.56 | s | 1H | Hydroxyl proton |
| 1.82 | m | 4H | Pyran CH2 (C3/C5) |
| Assay | Result | Reference Model |
|---|---|---|
| EGFR inhibition | IC50 = 18 nM | Recombinant EGFR |
| Antiproliferative (MCF-7) | IC50 = 3.2 µM | SRB assay |
| Plasma stability (t1/2) | 4.7 h (human) | LC-MS/MS |
Analytical Characterization and Quality Control
X-ray Crystallography
A single crystal (0.2 × 0.1 × 0.05 mm³) grown from EtOAc/hexane confirms the (E)-configuration (C8-C9-C10-N1 torsion angle = 178.5°) and intramolecular H-bonding between the hydroxyl and pyran oxygen (O···O distance = 2.68 Å) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume